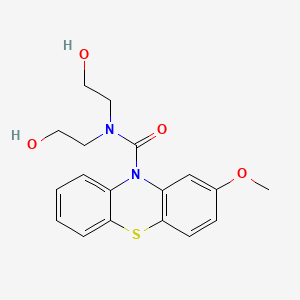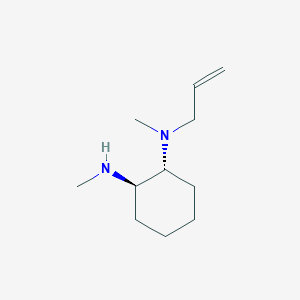
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with two amine groups and an allyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Alkylation: The diamine is subjected to alkylation using prop-2-en-1-yl halide under basic conditions to introduce the allyl group.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the alkylation and methylation steps.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the compound can result in the saturation of the allyl group to form a propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides: From oxidation of the allyl group.
Propyl Derivatives: From reduction of the allyl group.
Substituted Amines: From nucleophilic substitution reactions.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its bidentate nature.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, influencing cellular processes.
Medicine:
Drug Development: The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new therapeutics.
Diagnostics: It can be used in the design of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine exerts its effects involves:
Molecular Targets: The compound can target enzymes, receptors, and other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Cyclohexane-1,2-diamine: The parent compound without the allyl and methyl groups.
N,N-Dimethylcyclohexane-1,2-diamine: A similar compound lacking the allyl group.
N-Allylcyclohexane-1,2-diamine: A compound with the allyl group but without the methyl groups.
Uniqueness:
Structural Features: The combination of the allyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties.
Reactivity: The presence of both allyl and methyl groups influences the compound’s reactivity and interaction with other molecules.
Applications: Its unique structure allows for diverse applications in various fields, distinguishing it from similar compounds.
特性
CAS番号 |
67198-25-8 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
(1R,2R)-1-N,2-N-dimethyl-2-N-prop-2-enylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-4-9-13(3)11-8-6-5-7-10(11)12-2/h4,10-12H,1,5-9H2,2-3H3/t10-,11-/m1/s1 |
InChIキー |
MIMIUTJGEKNPLP-GHMZBOCLSA-N |
異性体SMILES |
CN[C@@H]1CCCC[C@H]1N(C)CC=C |
正規SMILES |
CNC1CCCCC1N(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
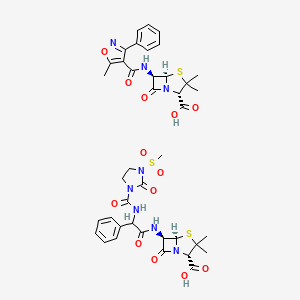
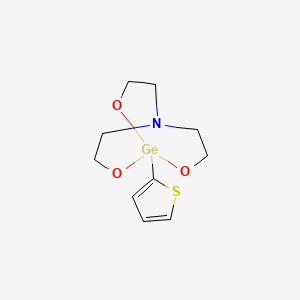
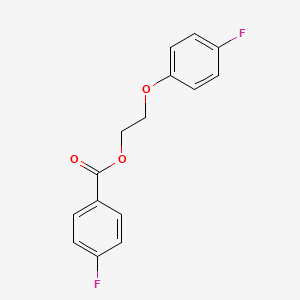
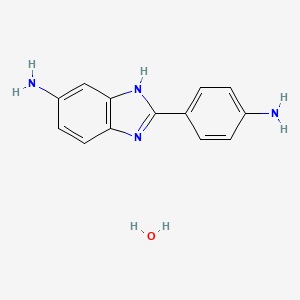


![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
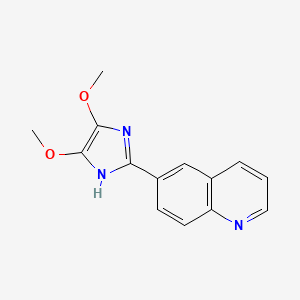
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
